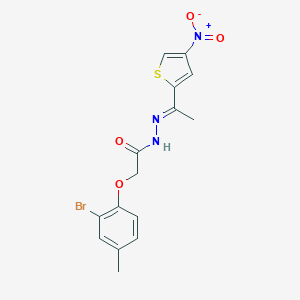
2-(2-bromo-4-methylphenoxy)-N'-(1-{4-nitro-2-thienyl}ethylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-methylphenoxy)-N'-(1-{4-nitro-2-thienyl}ethylidene)acetohydrazide, commonly known as BME, is a synthetic compound that has been widely used in scientific research for its unique properties. BME is a potent inhibitor of the enzyme carbonic anhydrase, which is involved in many physiological processes, including acid-base balance, respiration, and the production of cerebrospinal fluid.
Mechanism of Action
BME inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. Carbonic anhydrase is involved in the conversion of carbon dioxide to bicarbonate, which is an important process in many physiological processes. By inhibiting carbonic anhydrase, BME disrupts this process and leads to changes in acid-base balance, respiration, and cerebrospinal fluid production.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BME are complex and depend on the dose and duration of exposure. In general, BME inhibits carbonic anhydrase activity, which leads to changes in acid-base balance, respiration, and cerebrospinal fluid production. BME has also been shown to have anti-inflammatory and anti-convulsant properties, which may be useful in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
BME has several advantages for use in lab experiments, including its potency as a carbonic anhydrase inhibitor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, BME also has several limitations, including its complex synthesis method, its instability in solution, and the potential for off-target effects.
Future Directions
There are several future directions for research on BME, including the development of new carbonic anhydrase inhibitors based on the structure of BME, the investigation of the role of carbonic anhydrase in cancer and other diseases, and the development of new drugs for the treatment of glaucoma and epilepsy. Additionally, further research is needed to fully understand the biochemical and physiological effects of BME and its potential for use in clinical settings.
Conclusion:
In conclusion, BME is a synthetic compound that has been widely used in scientific research for its unique properties as a carbonic anhydrase inhibitor. BME has several advantages for use in lab experiments, including its potency and ability to cross the blood-brain barrier, but also has limitations, including its complex synthesis method and potential for off-target effects. Future research on BME may lead to the development of new treatments for diseases such as glaucoma and epilepsy and a better understanding of the role of carbonic anhydrase in cancer and other diseases.
Synthesis Methods
BME can be synthesized using a multistep process involving the reaction of 2-bromo-4-methylphenol with 1-thio-2-nitroethene followed by the reaction of the resulting product with acetic hydrazide. The final product is then purified using column chromatography to obtain pure BME. The synthesis of BME is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
BME has been used in a variety of scientific research applications, including the study of carbonic anhydrase inhibitors, the development of new drugs for the treatment of diseases such as glaucoma and epilepsy, and the investigation of the role of carbonic anhydrase in cancer. BME has also been used to study the physiological effects of carbonic anhydrase inhibition, including changes in acid-base balance, respiration, and cerebrospinal fluid production.
properties
Product Name |
2-(2-bromo-4-methylphenoxy)-N'-(1-{4-nitro-2-thienyl}ethylidene)acetohydrazide |
|---|---|
Molecular Formula |
C15H14BrN3O4S |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]acetamide |
InChI |
InChI=1S/C15H14BrN3O4S/c1-9-3-4-13(12(16)5-9)23-7-15(20)18-17-10(2)14-6-11(8-24-14)19(21)22/h3-6,8H,7H2,1-2H3,(H,18,20)/b17-10+ |
InChI Key |
AIOUATVQMSPUKY-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/C2=CC(=CS2)[N+](=O)[O-])Br |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)C2=CC(=CS2)[N+](=O)[O-])Br |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)C2=CC(=CS2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Methylphenyl)sulfonyl]-5-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone](/img/structure/B269641.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B269644.png)
![1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B269648.png)
![2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B269655.png)
![1-[4-(3-methoxyphenyl)-3-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone](/img/structure/B269656.png)
![6-Amino-3-{[(4-cyano-3,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B269658.png)
![1-[4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B269664.png)
![4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide](/img/structure/B269665.png)
![butyl 4-[({[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B269666.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide](/img/structure/B269668.png)
![ethyl 4-[({[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B269669.png)
![N-(4-{N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B269670.png)